Hydron;tetrabromogold(1-);hydrate

Description

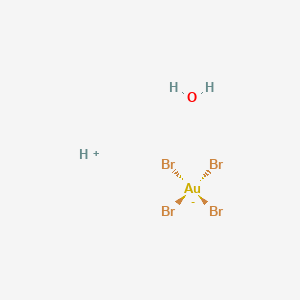

Hydron;tetrabromogold(1-);hydrate (IUPAC name) is a gold(III) bromide hydrate complex with the chemical formula HAuBr₄·xH₂O. This compound is the hydrogen (hydron) salt of the tetrabromoaurate(1−) anion, often referred to as bromoauric acid hydrate. Key properties include:

- Molecular structure: The [AuBr₄]⁻ anion adopts a square planar geometry, typical for Au(III) halide complexes .

- Physical state: Crystalline powder, odorless, and hygroscopic .

- Solubility: Highly soluble in water, consistent with ionic dissociation into H⁺ and [AuBr₄]⁻ ions .

- Applications: Used in analytical chemistry for trace metal detection (e.g., rubidium, cesium) and bioanalytical assays .

Properties

Molecular Formula |

AuBr4H3O |

|---|---|

Molecular Weight |

535.61 g/mol |

IUPAC Name |

hydron;tetrabromogold(1-);hydrate |

InChI |

InChI=1S/Au.4BrH.H2O/h;4*1H;1H2/q+3;;;;;/p-3 |

InChI Key |

CGZJYXDZPHUJON-UHFFFAOYSA-K |

Canonical SMILES |

[H+].O.Br[Au-](Br)(Br)Br |

Pictograms |

Corrosive |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares HAuBr₄·xH₂O with structurally analogous gold(III) halide hydrates and their sodium salts.

Hydrogen Tetrachloroaurate(III) Hydrate (HAuCl₄·3H₂O)

- Formula : HAuCl₄·3H₂O

- Structure : Square planar [AuCl₄]⁻ anion, similar to [AuBr₄]⁻ but with weaker Au–Cl bonds (2.28 Å vs. Au–Br bonds ~2.40 Å) .

- Solubility : Soluble in water and polar organic solvents, but less stable in acidic conditions compared to HAuBr₄ .

- Applications: Widely used in gold nanoparticle synthesis and catalysis .

Sodium Tetrabromoaurate(III) Hydrate (NaAuBr₄·xH₂O)

- Formula : NaAuBr₄·xH₂O

- Structure : Sodium counterion replaces H⁺, leading to higher thermal stability. Crystallographic data show similar [AuBr₄]⁻ geometry but distinct hydration patterns .

- Molecular Weight : 539.59 g/mol (anhydrous) vs. ~517.61 g/mol for HAuBr₄ (anhydrous) .

- Applications : Primarily a research chemical for coordination chemistry studies .

Sodium Tetrachloroaurate(III) Hydrate (NaAuCl₄·xH₂O)

- Formula : NaAuCl₄·xH₂O

- Reactivity : More stable in aqueous solutions than HAuCl₄ due to sodium’s lower acidity. Used in electroplating and as a precursor for Au(III) catalysts .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Bond Lengths and Stability

| Compound | Au–X Bond Length (Å) | Thermal Stability |

|---|---|---|

| HAuBr₄·xH₂O | ~2.40 | Moderate |

| HAuCl₄·3H₂O | ~2.28 | Low (decomposes in acidic conditions) |

| NaAuBr₄·xH₂O | ~2.40 | High |

| NaAuCl₄·xH₂O | ~2.28 | High |

Research Findings and Key Differences

Reactivity: Bromoaurates exhibit stronger Au–Br bonds compared to chloroaurates, making HAuBr₄ less reactive toward ligand substitution . HAuCl₄ is more prone to photoreduction, forming Au nanoparticles under light, whereas HAuBr₄ requires stronger reducing agents .

Analytical Utility :

- HAuBr₄·xH₂O’s higher bromide content enhances selectivity in precipitating cesium and rubidium ions compared to HAuCl₄ .

Toxicity :

- All gold(III) halide salts are toxic, but bromoaurates are less volatile than chloroaurates, reducing inhalation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.